
(E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a synthetic organic compound that features a furan ring, a pyrazole ring, and a phenylethenesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Furan Ring: Starting from furfural, the furan ring can be synthesized through cyclization reactions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by reacting hydrazine with a 1,3-diketone.
Coupling Reactions: The furan and pyrazole rings are then coupled through a suitable linker, such as an ethyl group.
Introduction of the Phenylethenesulfonamide Group: This step involves the reaction of the intermediate compound with phenylethenesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
(E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted sulfonamides.
科学的研究の応用
The biological activity of (E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide can be attributed to several mechanisms:
1. Antioxidant Properties:
The furan ring is known for its ability to interact with oxidative stress-related enzymes, potentially offering protective effects against cellular damage caused by free radicals.
2. Anti-inflammatory Effects:
The pyrazole component may inhibit pathways associated with inflammation, suggesting therapeutic applications in treating inflammatory diseases.
3. Anticancer Activity:
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in oncology.
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the Pyrazole Ring:
This can be achieved through cyclization reactions involving appropriate precursors. -
Introduction of the Furan Ring:
The furan moiety is integrated into the structure via condensation reactions. -
Coupling Reaction:
The final step involves the coupling of the pyrazole-furan intermediate with phenylsulfonamide under specific conditions to yield the target compound.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Study 1: Antioxidant Activity
A study demonstrated that derivatives containing furan and pyrazole rings exhibited significant antioxidant activity in vitro, suggesting their potential use in preventing oxidative stress-related diseases .
Study 2: Anti-inflammatory Mechanisms
Research indicated that compounds similar to this compound could inhibit pro-inflammatory cytokines in cell cultures, pointing towards their therapeutic potential in treating chronic inflammatory conditions .
Study 3: Anticancer Properties
In vitro assays revealed that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, indicating its potential as an anticancer agent .
作用機序
The mechanism of action of (E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one: This compound also features a furan ring and a phenyl group but differs in its overall structure and functional groups.
Furfural Derivatives: Compounds derived from furfural, such as furan-2-carboxaldehyde, share the furan ring but have different substituents and properties.
Uniqueness
(E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is unique due to its combination of a furan ring, a pyrazole ring, and a phenylethenesulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
生物活性
(E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Its unique structural characteristics, including a furan ring, a pyrazole moiety, and a sulfonamide functional group, suggest significant potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be represented as follows:
Key Features:
- Furan Ring : Known for its role in various biological interactions.
- Pyrazole Moiety : Exhibits a range of pharmacological activities.
- Sulfonamide Group : Enhances solubility and biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, highlighting its potential in medicinal chemistry.
Predicted Pharmacological Properties
Computational studies have suggested that compounds containing furan and pyrazole rings often exhibit significant pharmacological properties. These include:
- Anticancer Activity : Potential to inhibit tumor growth.
- Anti-inflammatory Effects : Ability to reduce inflammation markers.
- Antimicrobial Properties : Efficacy against various bacterial strains.
The mechanisms through which this compound exerts its effects are essential for understanding its therapeutic potential. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Cell Signaling Modulation : It could alter signaling pathways related to cancer cell proliferation.
- Interaction with Biological Macromolecules : The compound may bind to proteins or nucleic acids, influencing their function.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Anticancer Studies
Research indicates that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that certain pyrazole derivatives inhibited lung carcinoma (A549) cell lines with varying degrees of effectiveness .
Compound | IC50 Value (µg/mL) | Cancer Type |
---|---|---|
Pyrazole Derivative A | 108.41 | Lung Carcinoma |
Pyrazole Derivative B | 261.32 | Lung Carcinoma |
Anti-inflammatory Activity
In vitro studies have shown that similar compounds significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6:
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Dexamethasone (Control) | 76% | 86% |
Pyrazole Derivative C | 61% | 76% |
特性
IUPAC Name |
(E)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-24(22,12-8-15-5-2-1-3-6-15)19-9-10-20-14-16(13-18-20)17-7-4-11-23-17/h1-8,11-14,19H,9-10H2/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOIXKIMFKTCIX-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。